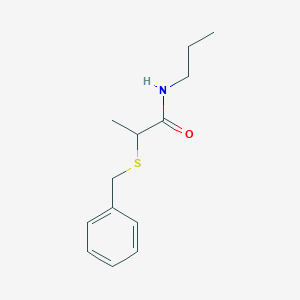

![molecular formula C19H20ClF3N2O3S B297022 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)

2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide, also known as sulfonylurea herbicide flazasulfuron, is a potent herbicide that is widely used in agriculture to control weeds. This herbicide belongs to the sulfonylurea family of herbicides, which are known for their high efficacy and low toxicity towards non-target organisms.

Mecanismo De Acción

Flazasulfuron inhibits the biosynthesis of branched-chain amino acids in plants by binding to the acetolactate synthase enzyme. This enzyme is responsible for catalyzing the first step in the biosynthesis of these amino acids. By inhibiting this enzyme, flazasulfuron disrupts the normal growth and development of plants, leading to their death.

Biochemical and Physiological Effects

Flazasulfuron has been shown to have low toxicity towards non-target organisms, including mammals, birds, and fish. It is rapidly metabolized and eliminated from the body, reducing its potential for environmental accumulation. However, it can have adverse effects on some plant species, particularly those that are closely related to the target weeds.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Flazasulfuron is a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. It can be used to investigate the molecular mechanisms of herbicide resistance in weeds and to develop new strategies for weed management in agriculture. However, its high potency and specificity towards plants make it unsuitable for studying the impact of herbicides on non-target organisms.

Direcciones Futuras

Future research on flazasulfuron should focus on developing new formulations and delivery systems that improve its efficacy and reduce its environmental impact. This could include the development of microencapsulated or nanoformulated herbicides that are more targeted and less prone to environmental degradation. Additionally, research should be conducted to investigate the potential of flazasulfuron as a lead compound for the development of new herbicides with improved properties. Finally, the impact of flazasulfuron on soil microbiota and ecosystem services should be investigated to better understand its ecological impact.

Métodos De Síntesis

The synthesis of flazasulfuron involves several steps, including the reaction of 2-chloro-5-trifluoromethylaniline with methylsulfonyl chloride to form 2-chloro-5-(methylsulfonyl)aniline. This intermediate is then reacted with 2-isopropylaniline and acetic anhydride to form 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide. This synthesis method is efficient and yields high purity flazasulfuron.

Aplicaciones Científicas De Investigación

Flazasulfuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Flazasulfuron is also effective in controlling weeds that have developed resistance to other herbicides, making it a valuable tool for weed management in agriculture.

Propiedades

Fórmula molecular |

C19H20ClF3N2O3S |

|---|---|

Peso molecular |

448.9 g/mol |

Nombre IUPAC |

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C19H20ClF3N2O3S/c1-12(2)14-6-4-5-7-16(14)24-18(26)11-25(29(3,27)28)17-10-13(19(21,22)23)8-9-15(17)20/h4-10,12H,11H2,1-3H3,(H,24,26) |

Clave InChI |

VZZGQWJPPTYKDJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |

SMILES canónico |

CC(C)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B296939.png)

![N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296942.png)

![N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296943.png)

![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B296944.png)

![N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296945.png)

![N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296948.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296953.png)

![N-(2-chlorobenzyl)-2-(4-methyl{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B296954.png)

![N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide](/img/structure/B296956.png)

![N-butyl-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296957.png)

![N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296958.png)

![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B296960.png)

![N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B296962.png)